GPR40 Activator 2

Lipophilicity Physicochemical Properties Drug Discovery

Researchers require chemically distinct GPR40 probes with validated purity to avoid assay interference from impurity-driven off-target effects. GPR40 Activator 2 directly addresses this need. • Certified purity ≥98% (batch data available) minimizes pharmacological noise in calcium flux or β-arrestin assays. • High DMSO solubility (125 mg/mL) enables low-DMSO assay conditions, preserving cell viability in HTS. • Distinct cyclic amide scaffold provides a novel comparator vs. TAK-875 or GW9508 for signaling pathway deconvolution.

Molecular Formula C28H29NO6S2
Molecular Weight 539.7 g/mol
CAS No. 1312787-30-6
Cat. No. B15569745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR40 Activator 2
CAS1312787-30-6
Molecular FormulaC28H29NO6S2
Molecular Weight539.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30)
InChIKeyAUYCNSCKGNAXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR40 Activator 2 Overview


GPR40 Activator 2 is a synthetic small-molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFA1) . This compound, identified by CAS Number 1312787-30-6, is a chemical probe derived from patent literature, specifically disclosed in WO 2012147516 A1, WO 2012046869A1, and WO 2011078371 A1 [1]. It is supplied as a research tool with a molecular formula of C28H29NO6S2 and a molecular weight of 539.66 g/mol . As an agonist of GPR40, it is designed to enhance glucose-dependent insulin secretion from pancreatic β-cells, positioning it as a valuable tool in the study of type 2 diabetes and metabolic disease pathways .

1 GPR40/FFAR1 pharmacological probe for signaling studies
2 Supports SAR exploration with patent-defined cyclic amide chemotype
3 Chemical tool for β-cell function and incretin research

GPR40 Activator 2: Why It's Unique


Substituting GPR40 Activator 2 with another commercially available 'GPR40 agonist' can compromise experimental integrity and lead to misinterpretation of results. While numerous compounds are labeled as GPR40 agonists, they can differ profoundly in their mechanism of action (partial vs. full agonism), signaling bias (G-protein vs. β-arrestin), and off-target profiles. For instance, the clinically evaluated agonist TAK-875 acts as a partial agonist and was discontinued due to liver toxicity linked to transporter inhibition, a property not shared by all in-class compounds [1]. Similarly, GW9508 exhibits only ~100-fold selectivity for GPR40 over GPR120, whereas other agonists like LY2922470 demonstrate high selectivity across multiple GPCRs . Using a non-equivalent compound without verifying its specific activity and selectivity profile in the intended assay system introduces uncontrolled variables, leading to non-reproducible data and flawed conclusions about GPR40 biology [2].

Chemotype-dependent pharmacology

Different GPR40 agonist scaffolds can exhibit partial vs. full agonism and variable Gq/Gs signaling bias, which may shift functional assay outcomes.

Species-specific potency

Reported human versus rodent EC50 differences can be substantial, limiting direct cross-species extrapolation without bridging data.

Allosteric binding divergence

Distinct chemotypes targeting the same allosteric pocket may adopt different binding modes, making direct substitution unreliable.

GPR40 Activator 2 Differentiation Evidence


Enhanced DMSO Solubility vs. TAK-875

GPR40 Activator 2 possesses a high calculated partition coefficient (logP) of 7.154, a key physicochemical parameter influencing membrane permeability and solubility. This differentiates it from more polar GPR40 agonists like TAK-875 (cLogP = 3.4) and compound 30 (cLogP = 1.3), which were designed with lower lipophilicity to improve ADME profiles. The significantly higher logP of GPR40 Activator 2 suggests it may exhibit different cellular uptake kinetics and tissue distribution, making it a distinct tool for exploring lipophilicity-dependent pharmacology . This high lipophilicity also likely contributes to its low aqueous solubility (<0.1 mg/mL in water) [1].

DMSO Solubility vs. TAK-875
Data to verify
1.34× higher solubility (125 vs. 93 mg/mL in DMSO)
Supports higher stock concentration preparation
Cross-study comparable; verify with own lot
Lipophilicity Physicochemical Properties Drug Discovery

High Purity (HPLC) Specification

GPR40 Activator 2 has a reported solubility of 125 mg/mL (231.63 mM) in DMSO, with extremely poor aqueous solubility (<0.1 mg/mL in water) . This solubility profile is characteristic of many early-stage, lipophilic tool compounds and contrasts with clinically optimized GPR40 agonists like TAK-875, which was formulated for oral bioavailability and exhibited good aqueous solubility. This defined solubility in a common organic solvent ensures reliable preparation of stock solutions for in vitro studies, but its limited aqueous solubility necessitates careful formulation for any in vivo experiments [1].

HPLC Purity Specification
Supporting evidence
≥98% (HPLC); batch reported up to 99.63%
Reduces impurity-related assay interference
Verify batch CoA for specific purity
Formulation In Vitro Assays Solubility

Distinct Chemotype from Other GPR40 Agonists

GPR40 Activator 2 features a unique molecular structure centered around a biphenyl core with a 1-oxo-1,2-thiazol-3-one moiety, as detailed in patent WO 2012147516 A1 [1]. This chemotype is structurally distinct from other major classes of GPR40 agonists, including the phenylpropanoic acid derivatives like TAK-875 and AMG 837, the spiropiperidine-based agonists like LY2881835, and the aminophenylpropanoate agonist GW9508. This structural divergence implies a potentially different binding mode or interaction with the GPR40 receptor, which may translate to a unique pharmacological profile not captured by compounds from other chemical series .

Chemotype Scaffold
Class-level
Biphenyl-isothiazolone core vs. phenylpropanoic acid, dihydrobenzofuran series
Supports novel chemotype SAR exploration
Class-level inference; binding mode to verify
Chemotype Structure-Activity Relationship Patent Analysis

GPR40 Activator 2 Application Scenarios


High-Density Solute Loading for Assays

Employ GPR40 Activator 2 in cell-based assays (e.g., calcium flux in GPR40-expressing HEK293 or CHO cells) to study the functional consequences of activating GPR40 with a highly lipophilic ligand [1]. Its distinct logP of 7.154 provides a contrasting tool to more polar agonists like TAK-875 (cLogP=3.4) , allowing researchers to investigate the relationship between ligand lipophilicity, receptor engagement kinetics, and downstream signaling efficacy (e.g., Gq-mediated calcium release vs. β-arrestin recruitment).

GPR40 Assay Validation with High-Purity Standard

Utilize GPR40 Activator 2 as a reference standard in medicinal chemistry campaigns aimed at exploring the structure-activity relationships (SAR) of the biphenyl-based chemotype disclosed in patent WO 2012147516 A1 [1]. This compound represents a specific scaffold that is distinct from the phenylpropanoic acid and spiropiperidine series of advanced clinical candidates . It can serve as a benchmark for evaluating the potency, selectivity, and physicochemical properties of newly synthesized analogs within this chemical space, facilitating the identification of leads with improved drug-like characteristics.

Novel Chemotype for SAR Campaigns

Assess the ability of GPR40 Activator 2 to potentiate glucose-stimulated insulin secretion (GSIS) in relevant cell lines, such as INS-1E or MIN6 β-cells. While direct quantitative data for this compound in these specific assays is not publicly available, its defined action as a GPR40 agonist makes it a suitable tool to explore the link between GPR40 activation and insulin exocytosis under varying glucose concentrations [1]. The observed effects can then be benchmarked against the reported GSIS potentiation by other tool compounds like GPR40 Agonist II (34% enhancement at 10 µM in INS-1E cells) .

Comparative Pharmacology in Metabolic Models

Due to its extremely low aqueous solubility (<0.1 mg/mL), GPR40 Activator 2 presents a practical case study for developing non-aqueous in vivo formulations. Researchers can use this compound to test and optimize advanced formulation strategies, such as those employing co-solvents (e.g., 10% DMSO + 90% Corn Oil) or suspension vehicles [1]. This scenario is highly relevant for labs focusing on preclinical development where translating a lipophilic tool compound into an in vivo model is a critical step, and the defined solubility parameters provide a controlled variable for formulation science.

Application
Selection Property
Validation Focus
High-density stock preparation
DMSO solubility profile
Stock stability & DMSO carry-over control
Assay validation reference
Certified purity (HPLC)
Reproducibility & impurity profiling
SAR library expansion
Scaffold distinctiveness
IP landscape & SAR exploration
Comparative pharmacology
Pharmacological fingerprinting
Signaling bias & efficacy benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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